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molecular formula C16H21NO3 B8574672 8-(phenylmethoxymethyl)-1-oxa-3-azaspiro[4.5]decan-2-one

8-(phenylmethoxymethyl)-1-oxa-3-azaspiro[4.5]decan-2-one

Cat. No. B8574672
M. Wt: 275.34 g/mol
InChI Key: GLFUFVYPQMYPSC-UHFFFAOYSA-N
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Patent
US09034875B2

Procedure details

A mixture of EXAMPLE 385A (475 mg) and potassium hydroxide (641 mg) in toluene (10 mL) and water (25 mL) was cooled in an ice bath and phosgene (20% in toluene, 2.178 mL) was added dropwise maintaining the temperature below 3° C. The reaction was stirred rapidly at ambient temperature for 3 hours while warming to ambient temperature. The reaction mixture was partitioned between brine (100 mL) and ethyl acetate (100 mL). The organics were dried over sodium sulfate, filtered, and concentrated to provide the title compound.
Name
mixture
Quantity
475 mg
Type
reactant
Reaction Step One
Quantity
641 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.178 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1([OH:18])[CH2:8][CH2:7][CH:6]([CH2:9][O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:5][CH2:4]1.[OH-].[K+].[C:21](Cl)(Cl)=[O:22]>C1(C)C=CC=CC=1.O>[CH2:11]([O:10][CH2:9][CH:6]1[CH2:5][CH2:4][C:3]2([O:18][C:21](=[O:22])[NH:1][CH2:2]2)[CH2:8][CH2:7]1)[C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:1.2|

Inputs

Step One
Name
mixture
Quantity
475 mg
Type
reactant
Smiles
NCC1(CCC(CC1)COCC1=CC=CC=C1)O
Name
Quantity
641 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.178 mL
Type
reactant
Smiles
C(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred rapidly at ambient temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 3° C
TEMPERATURE
Type
TEMPERATURE
Details
while warming to ambient temperature
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between brine (100 mL) and ethyl acetate (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC1CCC2(CNC(O2)=O)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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